刺五加苷 E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

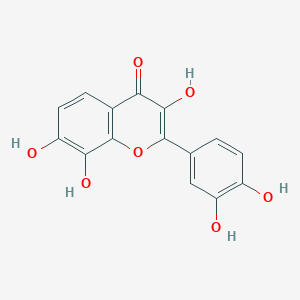

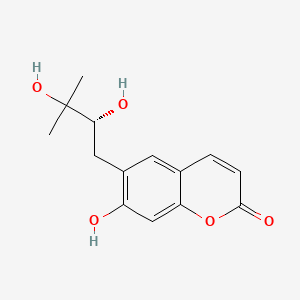

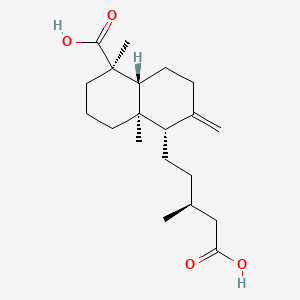

Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside E is an optical isomer of acanthoside D, which is one of the glycosides isolated from the cluster-flowering acanthopanax and represents the di-β-D-glucoside of (−)-syringaresinol . It is a principal component of Acanthopanax senticosus and has anti-inflammatory and protective effects in ischemia heart .

Molecular Structure Analysis

The molecular structure of Eleutheroside E is complex. It is a glycoside and major component of E. senticosus and has diverse biological activities . The molecular weight is 742.72 and the molecular formula is C34H46O18 .Physical And Chemical Properties Analysis

Eleutheroside E is a white to off-white solid . More detailed physical and chemical properties are not available in the retrieved information.科学研究应用

帕金森病研究

刺五加苷 E (EE) 已被研究其对 1-甲基-4-苯基-1,2,3,6-四氢吡啶 (MPTP) 诱导的帕金森病细胞模型的影响 {svg_1}. 研究发现,EE 可通过提高线粒体膜电位和降低细胞内活性氧 (ROS) 水平来改善 MPTP 诱导的 PC-12 细胞凋亡。 此外,细胞凋亡受 CytC、Nrf2 和 NQO1 蛋白的表达调控 {svg_2}.

色谱分析标准品

This compound 可用作大鼠血浆和组织中 ELU E 分析的参考标准品,方法是采用固相萃取 (SPE) 结合高效液相色谱 (HPLC) 和二极管阵列检测 (PDA) {svg_3}.

草药制剂中的标记化合物

作用机制

Eleutheroside E (EE) is a natural compound derived from the medicinal herb Acanthopanax senticosus, known for its anti-inflammatory properties . This article will discuss the mechanism of action of Eleutheroside E, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of Eleutheroside E are proteins such as TP53, AKT1, JUN, CTNNB1, STAT3, HIF1A, EP300, CREB1, IL1B, and ESR1 . These proteins play crucial roles in various biological processes and cellular pathways. For instance, TP53 is a tumor suppressor protein, while AKT1 is involved in cell survival pathways .

Mode of Action

Eleutheroside E interacts with its targets through molecular docking . The binding energy of target proteins and Eleutheroside E is approximately between -5.0 and -7.0 kcal/mol, with EE having the lowest docking binding energy with HIF1A . This interaction leads to alterations in numerous biological processes and cellular pathways .

Biochemical Pathways

Eleutheroside E affects several biochemical pathways. The most notable ones include steroid hormone biosynthesis, arachidonic acid metabolism, and primary bile acid biosynthesis . These pathways are crucial for various biological processes, including inflammation and bone metabolism .

Pharmacokinetics

This suggests that Eleutheroside E is absorbed and metabolized in the body, and its metabolites can be excreted through urine .

Result of Action

Eleutheroside E has been shown to have protective effects against conditions like osteoporosis and Parkinson’s disease . In osteoporosis, for example, it reduces serum levels of TRAP, CTX, TNF-α, LPS, and IL-6, and increases bone volume and serum levels of P1NP . In Parkinson’s disease, it increases the mitochondrial membrane potential and reduces the level of intracellular reactive oxygen species (ROS) .

Action Environment

The action of Eleutheroside E can be influenced by environmental factors such as gut microbiota . For instance, it has been observed that Eleutheroside E treatment can increase the relative abundance of Lactobacillus and decrease the relative abundance of Clostridiaceae . This suggests that the gut microbiota can play a role in modulating the efficacy and stability of Eleutheroside E .

安全和危害

生化分析

Biochemical Properties

Eleutheroside E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the phosphatidylinositol 3-kinase pathway, which is crucial in cellular functions such as cell growth and proliferation . The nature of these interactions involves the modulation of these pathways, leading to changes in cellular responses .

Cellular Effects

Eleutheroside E has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in a study on cervical cancer cells, Eleutheroside E was found to decrease cell viability and increase cell apoptosis .

Molecular Mechanism

The molecular mechanism of Eleutheroside E involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the PI3K pathway and reprograms metabolic responses in cervical cancer cells .

Metabolic Pathways

Eleutheroside E is involved in various metabolic pathways. It interacts with enzymes or cofactors and can influence metabolic flux or metabolite levels . For instance, it has been found to inhibit the PI3K pathway, which is a key metabolic pathway .

Transport and Distribution

Eleutheroside E is transported and distributed within cells and tissues. While specific transporters or binding proteins are not mentioned in the current literature, it’s known that Eleutheroside E can influence its localization or accumulation within cells .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Eleutheroside E involves the conversion of starting materials into intermediate compounds, which are then further converted to the final product. The key steps in the synthesis pathway include protection and deprotection of functional groups, condensation reactions, and oxidation reactions.", "Starting Materials": [ "Ruscogenin", "Glucose", "Ethyl Acetate", "Methanol", "Sodium Hydroxide", "Hydrochloric Acid", "Acetic Anhydride", "Pyridine", "Acetone" ], "Reaction": [ "Protection of the hydroxyl group of glucose with acetic anhydride and pyridine to form glucose pentaacetate", "Condensation of glucose pentaacetate with ruscogenin in the presence of sodium hydroxide to form eleutheroside B", "Deprotection of the acetyl groups of eleutheroside B using hydrochloric acid to form eleutheroside E", "Oxidation of eleutheroside E with sodium periodate in the presence of methanol and water to form eleutheroside E quinone", "Reduction of eleutheroside E quinone using sodium borohydride in the presence of ethyl acetate and acetone to form eleutheroside E" ] } | |

CAS 编号 |

39432-56-9 |

分子式 |

C34H46O18 |

分子量 |

742.7 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22+,23-,24+,25+,26-,27-,28+,29+,30-,33+,34- |

InChI 键 |

FFDULTAFAQRACT-NQRMFEFHSA-N |

手性 SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)OC |

规范 SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |

熔点 |

269 - 270 °C |

物理描述 |

Solid |

同义词 |

Acanthoside D; Eleutheroside E |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。